molecular formula C13H22Cl2N2 B1442146 [2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride CAS No. 1609396-69-1

[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride

Cat. No. B1442146
M. Wt: 277.23 g/mol
InChI Key: FPHFPZZUKMAUBJ-UHFFFAOYSA-N
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Description

“[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609396-69-1. Its molecular weight is 277.24 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2.2ClH/c1-11-6-7-13 (12 (14)10-11)15-8-4-2-3-5-9-15;;/h6-7,10H,2-5,8-9,14H2,1H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

  • Development of Enantioselective Methods : Research highlights the importance of saturated aza-heterocycles, similar to the azepane moiety in the compound of interest, in drug discovery. For instance, the palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes, demonstrates the utility of these heterocycles in constructing bioactive molecules with high enantioselectivity and regioselectivity, crucial for developing therapeutic agents with specific biological activities (Jain et al., 2016).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : The creation of novel 1,2,4-triazole derivatives from primary amines, including structures related to the query compound, underscores the role of these moieties in synthesizing antimicrobial agents. This research demonstrates the compound's potential as a precursor in developing new molecules with significant biological activities (Bektaş et al., 2007).

Material Science

  • Corrosion Inhibition : Amine derivative compounds have been explored for their corrosion inhibition properties on mild steel in acidic media. The study indicates the application of such compounds in protecting industrial materials, suggesting potential utility in developing coatings or treatments to extend the lifespan of metal structures (Boughoues et al., 2020).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Antitumor Activities : The synthesis and evaluation of azepane derivatives for antimicrobial and antitumor activities highlight the compound's relevance in medicinal chemistry. For instance, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, incorporating similar structural motifs, exhibit potent antitumor properties and selective cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of such compounds (Bradshaw et al., 2002).

Synthesis of Complex Molecules

  • Complex Molecule Synthesis : The studies also emphasize the compound's role in synthesizing complex molecules, such as azepanes and dibenzazepines, through biocatalytic and chemocatalytic methods. These approaches offer routes to enantioenriched compounds, highlighting the versatility of azepane derivatives in constructing molecules with potential pharmaceutical applications (Zawodny et al., 2018).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(azepan-1-yl)-5-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15;;/h6-7,10H,2-5,8-9,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHFPZZUKMAUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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